10-Chloro-6H-pyrido[1,2-A]quinolin-6-one
Description
10-Chloro-6H-pyrido[1,2-A]quinolin-6-one is a heterocyclic compound featuring a fused pyrido-quinolinone scaffold with a chlorine substituent at position 10.
Properties
CAS No. |
631842-15-4 |
|---|---|
Molecular Formula |
C13H8ClNO |
Molecular Weight |
229.66 g/mol |
IUPAC Name |
10-chlorobenzo[c]quinolizin-6-one |
InChI |
InChI=1S/C13H8ClNO/c14-11-6-3-5-10-12(16)8-9-4-1-2-7-15(9)13(10)11/h1-8H |
InChI Key |
FLJBLCAZPFDCPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=O)C3=C(N2C=C1)C(=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Chloro-6H-pyrido[1,2-A]quinolin-6-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under acidic or basic conditions. For instance, the reaction of 2-chloronicotinic acid with suitable amines can lead to the formation of the desired quinoline derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to achieve large-scale production. The use of environmentally benign solvents and catalysts is also a focus to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
10-Chloro-6H-pyrido[1,2-A]quinolin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides under the influence of oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions include quinoline N-oxides, amine derivatives, and various substituted quinoline compounds .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activity, making it a candidate for drug development.
Medicine: It has shown potential as an anti-cancer agent due to its ability to intercalate with DNA.
Industry: The compound is used in the development of advanced materials with unique electronic properties.
Mechanism of Action
The mechanism by which 10-Chloro-6H-pyrido[1,2-A]quinolin-6-one exerts its effects involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate with DNA, disrupting its function and leading to cell death. Additionally, it can inhibit specific enzymes involved in cellular processes, further contributing to its biological activity .
Comparison with Similar Compounds
Structural and Functional Analogues
Key analogs and their distinguishing features are summarized below:
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| 10-Chloro-6H-pyrido[1,2-A]quinolin-6-one | Cl at position 10 | C₁₂H₇ClN₂O | ~242.66* | Enhanced lipophilicity; potential for halogen bonding interactions |
| 8,9,10-Trifluoro-6H-pyrido[1,2-a]quinolin-6-one | F at positions 8, 9, 10 | C₁₂H₅F₃N₂O | 262.18 | High electronegativity; increased metabolic stability compared to Cl analogs |
| 6-Chloro-3-(chloromethyl)-1,2-dihydroquinolin-2-one | Cl at position 6; Cl-methyl at C3 | C₁₀H₇Cl₂NO | 228.08 | Dual chloro groups enhance reactivity in alkylation and nucleophilic substitution |
| (S)-2-Fluoro-7,8,9,10-tetrahydro-5H-pyrido[1,2-A]quinoxalin-6(6AH)-one | F at position 2; saturated ring | C₁₂H₁₃FN₂O | 220.24 | Reduced aromaticity; altered solubility and bioavailability |
*Calculated based on analogous structures.
Substituent Effects on Reactivity and Bioactivity
- Halogen Type : Chlorine (Cl) at position 10 in the target compound increases lipophilicity compared to fluorine (F), which may enhance membrane permeability but reduce metabolic stability . For instance, 8,9,10-trifluoro analogs exhibit greater electronegativity and resistance to oxidative degradation, making them suitable for high-stability applications .
- Positional Isomerism: The placement of halogens significantly impacts reactivity. For example, 6-chloro-3-(chloromethyl)-1,2-dihydroquinolin-2-one demonstrates higher reactivity in alkylation reactions due to the chloromethyl group at C3, a feature absent in the 10-chloro isomer .
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